Cas no 2249395-64-8 (7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one)

7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one is a structurally complex heterocyclic compound featuring a spirocyclic core and a benzoyl-pyrrole substituent. Its unique architecture, combining a diazaspiro framework with an aromatic moiety, makes it a valuable intermediate in medicinal chemistry and drug discovery. The compound's rigid spirocyclic structure enhances conformational stability, while the pyrrole-benzoyl group offers potential for further functionalization. This scaffold is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its balanced lipophilicity and hydrogen-bonding capabilities. Its synthetic versatility allows for tailored modifications to optimize pharmacokinetic properties.
7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one structure
2249395-64-8 structure
Product Name:7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one
CAS No:2249395-64-8
MF:C18H19N3O2
MW:309.362364053726
CID:5412826
PubChem ID:138028203
Update Time:2025-06-09

7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one Chemical and Physical Properties

Names and Identifiers

    • Z2950480970
    • 7-[2-(1H-pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one
    • EN300-26598896
    • 7-(2-Pyrrol-1-ylbenzoyl)-1,7-diazaspiro[3.5]nonan-2-one
    • 2249395-64-8
    • 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one
    • Inchi: 1S/C18H19N3O2/c22-16-13-18(19-16)7-11-21(12-8-18)17(23)14-5-1-2-6-15(14)20-9-3-4-10-20/h1-6,9-10H,7-8,11-13H2,(H,19,22)
    • InChI Key: AWFSVYCZBHCDPA-UHFFFAOYSA-N
    • SMILES: N1C2(CCN(C(=O)C3=CC=CC=C3N3C=CC=C3)CC2)CC1=O

Computed Properties

  • Exact Mass: 309.147726857g/mol
  • Monoisotopic Mass: 309.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 54.3Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 600.3±55.0 °C(Predicted)
  • pka: 14.98±0.20(Predicted)

7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26598896-0.05g
7-[2-(1H-pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one
2249395-64-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one

7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one: A Comprehensive Overview

The compound with CAS No. 2249395-64-8, known as 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique spirocyclic structure, which combines a diazaspiro framework with a substituted benzoyl group. The presence of the pyrrole ring within its structure contributes to its intriguing electronic properties and potential bioactivity.

Recent studies have highlighted the importance of spirocyclic compounds like 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one in drug discovery. Researchers have found that such structures can exhibit remarkable pharmacokinetic profiles, making them promising candidates for the development of novel therapeutics. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in oncology and inflammatory diseases.

The synthesis of 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the pyrrole moiety is particularly challenging and requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have enabled researchers to streamline the production of this compound, making it more accessible for preclinical studies.

In terms of applications, 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one has shown potential in several areas beyond drug discovery. For example, its electronic properties make it a strong candidate for use in organic electronics, particularly in the development of advanced materials for flexible displays and sensors. Additionally, preliminary studies suggest that this compound may exhibit antimicrobial properties, opening up new avenues for its use in biotechnology.

From a structural perspective, the diazaspiro framework of this compound plays a crucial role in its stability and reactivity. The spiro junction creates a rigid three-dimensional structure that enhances molecular recognition and binding affinity to target proteins. This feature is particularly advantageous in drug design, where precise molecular interactions are critical for therapeutic efficacy.

Moreover, the presence of the benzoyl group in 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one introduces additional functional diversity to the molecule. This group can undergo various post-synthetic modifications, allowing researchers to explore different chemical functionalities and optimize the compound's properties for specific applications.

In conclusion, 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one represents a fascinating example of how complex molecular architectures can lead to innovative solutions in science and technology. With ongoing research uncovering new aspects of its chemistry and biology, this compound continues to be a focal point for interdisciplinary collaboration across academia and industry.

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